4-Iodo-2,3-dimethoxypyridine
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Overview
Description
4-Iodo-2,3-dimethoxypyridine is a halogenated heterocyclic compound with the empirical formula C7H8INO2 and a molecular weight of 265.05 g/mol It is characterized by the presence of an iodine atom and two methoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dimethoxypyridine typically involves the iodination of 2,3-dimethoxypyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{NO}_2 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_8\text{INO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in piperidine derivatives.
Scientific Research Applications
4-Iodo-2,3-dimethoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dimethoxypyridine varies depending on its application:
Antiviral Activity: Inhibits HIV-1 reverse transcriptase by binding to the enzyme’s active site, preventing the synthesis of viral DNA.
Radiolabeled Imaging: The iodine atom allows for radiolabeling, enabling the compound to be used in imaging techniques to track its distribution in biological systems.
Comparison with Similar Compounds
- 2-Iodo-3,5-dimethoxypyridine
- 5-Iodo-2,3-dimethoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 2,6-Diiodo-3,5-dimethoxypyridine
Comparison: 4-Iodo-2,3-dimethoxypyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, the position of the iodine atom and methoxy groups can significantly affect the compound’s electronic properties and steric hindrance, making it more suitable for certain reactions and applications compared to its isomers .
Properties
IUPAC Name |
4-iodo-2,3-dimethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLADHVMMXSYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679122 |
Source
|
Record name | 4-Iodo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-64-3 |
Source
|
Record name | 4-Iodo-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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